Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
Benzofuran-3-carboxylate esters can be synthesized by various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
The synthesis of benzofuran-3-carboxylate esters involves complex chemical reactions. For instance, a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .
Scientific Research Applications
Chemical Synthesis and Catalysis
Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate is involved in the synthesis of complex molecules, demonstrating the compound's role in chemical reactions and catalysis. For instance, the compound participates in reactions leading to the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing its utility in creating pharmacologically relevant structures through one-pot reactions (Gao et al., 2011). Furthermore, its use in the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate highlights its applicability in creating benzodiazepine derivatives, indicating its potential in medicinal chemistry (Al-Said & Al-Sghair, 2013).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis and modification of polymers using ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate derivatives play a crucial role. For instance, the creation of fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple lower critical solution temperatures (LCSTs) demonstrates the compound's importance in developing smart materials with potential applications in drug delivery systems and responsive coatings (Lessard, Ling, & Maríc, 2012).
Biological Activity and Pharmacological Potential
While explicitly excluding drug use, dosage, and side effects, the compound's derivatives have been explored for their biological activities. For example, the synthesis and antimicrobial screening of novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate derivatives highlight the potential of these compounds in developing new antimicrobial agents (Rajanarendar et al., 2013). This points to the compound's utility in contributing to the discovery and development of new therapeutic agents.
Future Directions
Benzofuran compounds, including Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Target of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets due to their versatile and unique physicochemical properties .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds are known to have various biological effects due to their interaction with different biological targets .
properties
IUPAC Name |
ethyl 3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-8-3-4-9-14(13)26-16)19-17(21)11-6-5-7-12(10-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKUNKUCGXVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-nitrobenzamido)benzofuran-2-carboxylate |
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